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Compound of Interest

Compound Name: Avanafil-d4

Cat. No.: B15613714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Avanafil-d4, an isotopically labeled version of the phosphodiesterase type 5 (PDE5)

inhibitor, Avanafil. Deuterated compounds like Avanafil-d4 are invaluable tools in

pharmaceutical research, particularly in pharmacokinetic (PK) and absorption, distribution,

metabolism, and excretion (ADME) studies, where they serve as superior internal standards for

mass spectrometry-based quantification.

This document outlines a proposed synthetic pathway, details the analytical methodologies for

structural confirmation and purity assessment, and presents key physicochemical data in a

structured format.

Physicochemical and Analytical Data
The fundamental properties of Avanafil-d4 are summarized below. While specific spectral data

from direct analysis is not publicly available, the compound is commercially accessible as a

certified reference material.[1][2][3] The subsequent sections detail the analytical protocols that

would be employed to generate and confirm the characterization data typically found in a

Certificate of Analysis.

Table 1: Physicochemical Properties of Avanafil-d4
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Property Value Reference(s)

Chemical Name

(S)-4-((3-Chloro-4-

methoxybenzyl)amino)-2-(2-

(hydroxymethyl-d2)pyrrolidin-1-

yl-5,5-d2)-N-(pyrimidin-2-

ylmethyl)pyrimidine-5-

carboxamide

[1]

CAS Number 2012598-68-2 [1][2]

Molecular Formula C₂₃H₂₂D₄ClN₇O₃ [1][2]

Molecular Weight 487.98 g/mol [1]

Storage Condition 2-8°C Refrigerator [1]

Table 2: Summary of Analytical Characterization Methods for Avanafil (Applicable to Avanafil-
d4)
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Technique Method Details Purpose Reference(s)

UPLC-DAD

Column: Waters

ACQUITY HSS C18

(50 x 2.1 mm, 1.8 µm)

Mobile Phase: A: 20

mM Ammonium

Formate, B:

Acetonitrile Detection:

239 nm

Purity determination,

Separation of

impurities

[4][5]

LC-MS/MS

Column: Chromolith®

High Resolution RP-

18e (100 x 4.6 mm)

Ionization:

Electrospray

Ionization (ESI),

Positive Mode

Quantitative analysis

(as internal standard),

High-sensitivity

detection

HRMS (IT-TOF)

Mass Range: m/z 100

to 1000 Da Capillary

Voltage: 3.5 kV

Accurate mass

measurement,

Confirmation of

elemental composition

[4]

¹H and ¹³C NMR

Spectrometer: Bruker

or Jeol (e.g., 400 or

500 MHz) Solvent:

DMSO-d₆ or CDCl₃

Structural elucidation,

Confirmation of

deuterium

incorporation sites

[4]

Proposed Synthesis of Avanafil-d4
While a specific, publicly documented synthesis for Avanafil-d4 is unavailable, a plausible and

efficient route can be constructed based on established syntheses of Avanafil and modern

deuteration techniques. The key strategy involves the preparation of the deuterated

intermediate, (S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2, followed by its incorporation into the

Avanafil scaffold.
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Part 1: Synthesis of Deuterated Intermediate

Part 2: Assembly of Avanafil-d4

L-Proline

L-Proline Methyl Ester

Esterification
(SOCl₂, CD₃OD)

(S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2

Reduction
(LiAlD₄)

Intermediate A

Nucleophilic Substitution

2,4-dichloro-5-pyrimidine
-carboxylate

Intermediate B
(Avanafil-d4 Acid)

1. Nucleophilic Substitution
(3-Chloro-4-methoxybenzylamine)

2. Hydrolysis

Avanafil-d4

Amide Coupling
(2-(Aminomethyl)pyrimidine, EDCI/HOBT)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Avanafil-d4.
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Experimental Protocols: Proposed Synthesis
Part 1: Synthesis of (S)-2-(hydroxymethyl-d2)pyrrolidin-5,5-d2

Esterification of L-Proline: L-proline is esterified using deuterated methanol (CD₃OD) and a

reagent like thionyl chloride (SOCl₂) to form the methyl ester. This step can facilitate the

subsequent reduction. The acidic proton on the nitrogen is also exchanged.

Reduction with LiAlD₄: The crucial step involves the reduction of the proline methyl ester

using a powerful deuterating agent, Lithium Aluminum Deuteride (LiAlD₄). This reagent will

reduce the ester carbonyl group to a -CD₂OH group and is expected to exchange the acidic

protons at the C5 position (alpha to the carbonyl) of the pyrrolidine ring, thus installing all

four deuterium atoms. The reaction is typically performed in an anhydrous ether solvent like

THF under an inert atmosphere.

Workup and Isolation: The reaction is carefully quenched with D₂O followed by an aqueous

workup to yield the crude deuterated prolinol. Purification is achieved via distillation or

column chromatography.

Part 2: Assembly of Avanafil-d4

The synthesis of the main pyrimidine scaffold follows methods described in the patent

literature.[6]

First Nucleophilic Substitution: The synthesized deuterated prolinol is reacted with a suitable

starting material like ethyl 2,4-dichloro-5-pyrimidinecarboxylate. The pyrrolidine nitrogen

displaces the chlorine atom at the C2 position of the pyrimidine ring.

Second Nucleophilic Substitution: 3-Chloro-4-methoxybenzylamine is then reacted with the

product from the previous step. It displaces the second chlorine atom at the C4 position.

Ester Hydrolysis: The ethyl ester at the C5 position is hydrolyzed to a carboxylic acid using a

base like sodium hydroxide (NaOH), followed by acidification to yield the key carboxylic acid

intermediate (Avanafil-d4 acid).

Final Amide Coupling: The carboxylic acid intermediate is coupled with 2-

(aminomethyl)pyrimidine using standard peptide coupling reagents such as 1-Ethyl-3-(3-
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dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBT). This final

step forms the amide bond and yields Avanafil-d4.

Purification: The final product is purified using recrystallization or preparative HPLC to

achieve high purity suitable for use as a reference standard.

Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Avanafil-d4. The workflow below illustrates a typical

characterization cascade.

Crude Synthesized
Avanafil-d4

Purity Assessment
(UPLC-DAD)

Check Purity >98%

Mass Confirmation
(HRMS)

If Pure

Structural & Isotopic
Confirmation (NMR)

Confirm Mass

Certificate of Analysis
(Final Product)

Confirm Structure
& D-incorporation

Click to download full resolution via product page
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Caption: Standard characterization workflow for Avanafil-d4.

Experimental Protocols: Characterization
1. Purity Determination by UPLC-DAD[4][5]

Instrumentation: Waters ACQUITY UPLC system with a Photodiode Array (DAD) detector.

Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm particle size).

Column Temperature: 35 °C.

Mobile Phase A: 20 mM ammonium formate in water.

Mobile Phase B: Acetonitrile.

Gradient Program: A time-based gradient from high aqueous to high organic content to

ensure separation of Avanafil from any potential non-deuterated starting material and

process-related impurities.

Detection Wavelength: 239 nm.

Expected Outcome: A single major peak corresponding to Avanafil-d4 with purity typically

>98%. The retention time is expected to be very close to that of unlabeled Avanafil.

2. Accurate Mass Confirmation by High-Resolution Mass Spectrometry (HRMS)[4]

Instrumentation: LCMS-IT-TOF or similar high-resolution mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Mass Range: Scan from m/z 100 to 1000.

Analysis: The instrument is calibrated to provide high mass accuracy. The observed

monoisotopic mass of the [M+H]⁺ ion for Avanafil-d4 (C₂₃H₂₃D₄ClN₇O₃⁺) should be within 5

ppm of the theoretical calculated mass.

Expected Outcome: Confirmation of the elemental composition and successful incorporation

of four deuterium atoms.
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3. Structural Elucidation and Deuterium Incorporation by NMR[4]

Instrumentation: 400 MHz or higher NMR spectrometer.

¹H NMR: The proton NMR spectrum is used to confirm the overall structure. Crucially, the

signals corresponding to the protons on the hydroxymethyl group (-CH₂OH) and the C5

position of the pyrrolidine ring should be significantly diminished or absent, confirming the

sites of deuteration.

¹³C NMR: The carbon spectrum will confirm the carbon backbone. Carbon atoms bonded to

deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight

upfield shift compared to the unlabeled compound.

Expected Outcome: Unambiguous confirmation of the molecular structure and verification

that the deuterium labels are in the intended positions.

Mechanism of Action: PDE5 Inhibition
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). This

enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the

corpus cavernosum of the penis. By inhibiting PDE5, Avanafil leads to increased levels of

cGMP, resulting in smooth muscle relaxation and increased blood flow, which facilitates an

erection upon sexual stimulation. Avanafil-d4 is expected to have the same mechanism of

action.
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Caption: Mechanism of action of Avanafil-d4 via PDE5 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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